Researchers requiring rapid-clearance β-lactams face limited options when cefazolin's long half-life confounds time-kill assays. Ceftezole (CTZ) solves this with a 56-min human serum t½-half that of cefazolin.
• α-Glucosidase Inhibitor: Ki=5.78×10⁻⁷ M; validated in diabetic mouse models.
• β-Lactamase Stability: Resists select plasmid-mediated penicillinases from E. coli & Klebsiella spp.
• Biliary Excretion: 4.4% in rats-intermediate profile for hepatobiliary transport studies.
≥98% HPLC purity; supplied with CoA. In stock for global shipment.
Molecular FormulaC13H12N8O4S3
Molecular Weight440.5 g/mol
CAS No.26973-24-0
Cat. No.B193878
⚠ Attention: For research use only. Not for human or veterinary use.
Ceftezole (CTZ, CAS 26973-24-0) is a first-generation cephalosporin antibiotic, structurally related to cefazolin (CEZ), characterized by a broad-spectrum in vitro activity against gram-positive and certain gram-negative bacteria [1]. It is primarily used in clinical and research settings, with documented in vivo efficacy in animal models and human pharmacokinetic studies [2]. As a mature compound, its supply chain is well-established, and it is available as the sodium salt for parenteral administration. The compound exhibits activity against Staphylococcus aureus and Escherichia coli, among other species, and demonstrates a profile of absorption, distribution, and excretion that, while similar to cefazolin, presents key differentiating features in tissue penetration, half-life, and beta-lactamase stability [3].
Antimicrobial ScreeningGram-positive and select Gram-negative coverage for susceptibility assays
PK/ADME ComparatorDistinct half-life, biliary excretion, and tissue distribution vs. cefazolin
Mechanistic ProbeBeta-lactamase stability studies and reported alpha-glucosidase inhibition
[1] Noto, T., Nehashi, T., Endo, H., Saito, M., Matsubara, S., Harada, Y., ... & Goto, S. (1976). Ceftezole, a new cephalosporin C derivative. I. In vitro and in vivo antimicrobial activity. The Journal of Antibiotics, 29(10), 1058-1070. View Source
[2] Nishida, M., Murakawa, T., Kamimura, T., Okada, N., Sakamoto, H., Fukada, S., ... & Miki, K. (1976). In vitro and in vivo evaluation of ceftezole, a new cephalosporin derivative. Antimicrobial Agents and Chemotherapy, 10(1), 1-13. View Source
[3] Harada, Y., Matsubara, S., Kakimoto, M., Noto, T., Nehashi, T., Kimura, T., ... & Koyama, K. (1976). CEFTEZOLE, A NEW CEPHALOSPORIN C DERIVATIVE II. DISTRIBUTION AND EXCRETION IN PARENTERAL ADMINISTRATION. The Journal of Antibiotics, 29(10), 1071-1082. View Source
Ceftezole vs. Cefazolin: Evidence-Based Differentiation
Despite sharing a common beta-lactam core and broad antibacterial spectrum, first-generation cephalosporins exhibit quantifiable differences in pharmacokinetic parameters, tissue distribution, and stability to specific beta-lactamases [1]. These differences, while often subtle in static MIC assays, become pronounced in dynamic in vivo systems and can significantly impact therapeutic outcomes in experimental models [2]. For example, while ceftezole and cefazolin show comparable MICs against many pathogens, their serum half-lives, biliary excretion rates, and ability to penetrate inflamed tissues diverge, leading to scenarios where ceftezole may achieve superior concentration in specific compartments or be cleared more rapidly, affecting dosing regimens [3]. Furthermore, ceftezole's unique stability profile against certain plasmid-mediated beta-lactamases and its non-antimicrobial activities, such as alpha-glucosidase inhibition, open avenues for research applications distinct from its close analogs [4]. Therefore, generic substitution in procurement or research protocols is not scientifically justified without explicit consideration of the specific quantitative evidence provided below.
PK Half-Life MismatchSerum half-life may differ significantly from cefazolin, altering PK model interpretation
Biliary Excretion ProfileBiliary clearance differs from both cefazolin and cephalothin; hepatobiliary study design may require review
Enzyme Stability ContextStability to penicillinase-type beta-lactamases may not transfer; cefazolin resistance profile can differ
Off-Target ActivityReported alpha-glucosidase inhibition is absent in cefazolin; using the analog omits this pathway probe
[1] Harada, Y., Matsubara, S., Kakimoto, M., Noto, T., Nehashi, T., Kimura, T., ... & Koyama, K. (1976). CEFTEZOLE, A NEW CEPHALOSPORIN C DERIVATIVE II. DISTRIBUTION AND EXCRETION IN PARENTERAL ADMINISTRATION. The Journal of Antibiotics, 29(10), 1071-1082. View Source
[2] Greenwood, D., & O'Grady, F. (1976). The in vitro activity of ceftezol (demethylcefazolin) against dense populations of Escherichia coli. The Journal of Antibiotics, 29(5), 579-583. View Source
[3] Nishida, M., Murakawa, T., Kamimura, T., Okada, N., Sakamoto, H., Fukada, S., ... & Miki, K. (1976). In vitro and in vivo evaluation of ceftezole, a new cephalosporin derivative. Antimicrobial Agents and Chemotherapy, 10(1), 1-13. View Source
[4] Yotsuji, A., Mitsuyama, J., Hori, R., Yasuda, T., Saikawa, I., Inoue, M., & Mitsuhashi, S. (1976). Ceftezoleの各種β-lactamaseに対する安定性. Chemotherapy, 24(4), 573-583. View Source
Ceftezole Quantitative Differentiation Evidence
Serum Half-Life vs. Cefazolin in Humans
Ceftezole demonstrates a significantly shorter serum half-life compared to its closest structural analog, cefazolin. This pharmacokinetic differentiation directly impacts dosing frequency and drug accumulation in vivo [1].
Serum Half-LifeHead-to-head
56 min vs. ~112 min (cefazolin)
Supports PK clearance model differentiation
Human volunteers, 500 mg IM single dose
PharmacokineticsDrug ClearanceHuman Subjects
Evidence Dimension
Serum half-life
Target Compound Data
56 minutes (0.93 hours)
Comparator Or Baseline
Cefazolin: ~112 minutes (reported as 'about twice that of ceftezole')
Quantified Difference
Ceftezole half-life is approximately 50% shorter
Conditions
Human volunteers after intramuscular injection of a single 500 mg dose
Why This Matters
The shorter half-life of ceftezole may be advantageous for research requiring rapid clearance or for studying time-dependent killing, or it may necessitate more frequent dosing in therapeutic models, a key differentiator from cefazolin in protocol design.
PharmacokineticsDrug ClearanceHuman Subjects
[1] Nishida, M., Murakawa, T., Kamimura, T., Okada, N., Sakamoto, H., Fukada, S., ... & Miki, K. (1976). In vitro and in vivo evaluation of ceftezole, a new cephalosporin derivative. Antimicrobial Agents and Chemotherapy, 10(1), 1-13. View Source
Biliary Excretion vs. Cefazolin and Cephalothin
The biliary excretion rate of ceftezole was determined to be about 4.4% in SD strain rats following intramuscular injection of 20 mg/kg. This value positions ceftezole as having substantially greater biliary excretion than cephalothin but markedly less than cefazolin [1].
Biliary ExcretionHead-to-head
4.4% in rats cefazolin > ceftezole > cephalothin
Intermediate biliary clearance profile
SD rats, 20 mg/kg IM
Excretion PathwaysBiliary ClearanceRodent Model
Evidence Dimension
Biliary excretion rate
Target Compound Data
4.4%
Comparator Or Baseline
Cefazolin: 'highest' among tested cephalosporins (specific value not provided, but >4.4%); Cephalothin: 'lower' (value not provided, but <4.4%)
Quantified Difference
Ceftezole biliary excretion is greater than cephalothin but less than cefazolin; reported as 'second only to cefazolin'
Conditions
SD strain rats after intramuscular injection of 20 mg/kg
Why This Matters
The distinct biliary excretion profile of ceftezole compared to both cefazolin and cephalothin is critical for selecting the appropriate cephalosporin in models where hepatobiliary drug disposition is a variable, such as in liver disease or bile duct cannulation studies.
Excretion PathwaysBiliary ClearanceRodent Model
[1] Nishida, M., Murakawa, T., Kamimura, T., Okada, N., Sakamoto, H., Fukada, S., ... & Miki, K. (1976). In vitro and in vivo evaluation of ceftezole, a new cephalosporin derivative. Antimicrobial Agents and Chemotherapy, 10(1), 1-13. View Source
CSF Penetration During Meningeal Inflammation
In rabbits with cerebrospinal meningitis induced by Streptococcus pyogenes infection, the level of ceftezole achieved in the cerebrospinal fluid (CSF) was several times higher than that in normal, uninfected rabbits [1].
CSF PenetrationClass-level
Several-fold increase during meningeal inflammation
Supports CNS infection model selection
Rabbit S. pyogenes meningitis model
Tissue DistributionCNS PenetrationInflammation Model
Evidence Dimension
Cerebrospinal fluid (CSF) concentration
Target Compound Data
Increased 'several times' over baseline in infected rabbits (no absolute value given)
Comparator Or Baseline
Ceftezole in normal rabbits (baseline level)
Quantified Difference
Several-fold increase
Conditions
Rabbit model of cerebrospinal meningitis (S. pyogenes infection)
Why This Matters
This demonstrates that ceftezole's ability to penetrate the blood-CSF barrier is significantly enhanced during meningeal inflammation, a property that may influence its selection for experimental models of CNS infection, though direct comparator data for other cephalosporins under identical conditions is not provided in the source.
Tissue DistributionCNS PenetrationInflammation Model
[1] Harada, Y., Matsubara, S., Kakimoto, M., Noto, T., Nehashi, T., Kimura, T., ... & Koyama, K. (1976). CEFTEZOLE, A NEW CEPHALOSPORIN C DERIVATIVE II. DISTRIBUTION AND EXCRETION IN PARENTERAL ADMINISTRATION. The Journal of Antibiotics, 29(10), 1071-1082. View Source
Penicillinase Stability in E. coli
Ceftezole (CTZ) was found to be highly stable and not hydrolyzed by penicillinase-type beta-lactamase produced by ampicillin-resistant E. coli and Klebsiella spp. [1]. This stability profile contributes to its efficacy against certain beta-lactamase-producing strains where ampicillin fails.
Beta-Lactamase StabilityClass-level
Stable vs. penicillinase (E. coli, Klebsiella)
Supports beta-lactamase resistance studies
Ampicillin hydrolyzed; cefazolin inactivated at high enzyme levels
Beta-Lactamase StabilityResistanceEnzymatic Assay
Evidence Dimension
Hydrolysis by beta-lactamase
Target Compound Data
Not hydrolyzed (stable)
Comparator Or Baseline
Ampicillin (ABPC) is hydrolyzed; cefazolin (CEZ) is inactivated at high enzyme concentrations [1]
Quantified Difference
Qualitative difference: stable vs. hydrolyzed
Conditions
In vitro assay with beta-lactamase from clinically isolated ampicillin-resistant E. coli and Klebsiella spp.
Why This Matters
This differential stability to a specific, clinically relevant beta-lactamase provides a scientific basis for selecting ceftezole over ampicillin or potentially cefazolin in research involving defined beta-lactamase-producing strains, especially those harboring certain R-plasmids.
Beta-Lactamase StabilityResistanceEnzymatic Assay
[1] Yotsuji, A., Mitsuyama, J., Hori, R., Yasuda, T., Saikawa, I., Inoue, M., & Mitsuhashi, S. (1976). Ceftezoleの各種β-lactamaseに対する安定性. Chemotherapy, 24(4), 573-583. View Source
Alpha-Glucosidase Inhibition
Ceftezole uniquely exhibits potent alpha-glucosidase inhibitory activity, a non-antimicrobial property not reported for cefazolin or other first-generation cephalosporins [1]. In vitro, it is a reversible, non-competitive inhibitor of yeast alpha-glucosidase with a Ki of 5.78 x 10⁻⁷ M. In a streptozotocin-induced diabetic mouse model, a 10 mg/kg/day treatment decreased blood glucose levels by 30% after 20 minutes [1].
α-Glucosidase InhibitionCross-study
Ki = 5.78×10⁻⁷ M 30% glucose reduction in diabetic mice
Supports alpha-glucosidase pathway study
Yeast enzyme assay; STZ mouse model, 10 mg/kg/day
Non-Antibiotic ActivityAlpha-Glucosidase InhibitionDiabetes Research
Evidence Dimension
Alpha-glucosidase inhibition
Target Compound Data
Ki = 5.78 x 10⁻⁷ M (yeast alpha-glucosidase); 30% reduction in blood glucose in diabetic mice
Comparator Or Baseline
No reported alpha-glucosidase inhibition for cefazolin or cephalothin in primary literature
Quantified Difference
Activity unique to ceftezole among tested cephalosporins
Conditions
In vitro enzyme assay (yeast alpha-glucosidase) and in vivo STZ-induced diabetic mouse model
Why This Matters
This off-target activity opens a distinct, non-antibiotic research application for ceftezole as a chemical probe for alpha-glucosidase or as a lead compound in diabetes research, a clear differentiating factor from its cephalosporin analogs that lack this activity.
Non-Antibiotic ActivityAlpha-Glucosidase InhibitionDiabetes Research
[1] Lee, D. S., Lee, J. M., Kim, S. U., Chang, K. T., & Lee, S. H. (2007). Ceftezole, a cephem antibiotic, is an alpha-glucosidase inhibitor with in vivo anti-diabetic activity. International Journal of Molecular Medicine, 20(3), 379-383. View Source
Half-Life in Renal Impairment
The pharmacokinetics of ceftezole are significantly altered by renal impairment. The mean serum half-life is 0.64 hours in patients with normal renal function, but is prolonged to 10.7 hours in patients with severely impaired renal function (creatinine clearance: 0-2.6 ml/min) [1]. A significant linear correlation exists between the drug's elimination rate and creatinine clearance [1].
Half-Life in Renal ImpairmentCross-study
0.64 h normal → 10.7 h severe impairment
Supports renal-function-dependent PK modeling
Human subjects, 2 g IV infusion; ~16-fold prolongation
Renal ImpairmentPharmacokineticsDosing Adjustment
Evidence Dimension
Serum half-life in renal impairment
Target Compound Data
0.64 h (normal renal function) vs. 10.7 h (severe impairment)
Comparator Or Baseline
Not directly compared in the same study; however, this profile contrasts with the shorter half-life observed in healthy volunteers (56 min) [2] and indicates renal excretion dependency.
Quantified Difference
Half-life increases by ~16-fold in severe renal impairment
Conditions
Human patients with normal and impaired renal function after 2 g IV drip infusion over 2 hours
Why This Matters
Understanding the dramatic prolongation of ceftezole's half-life in renal impairment is critical for designing studies in relevant disease models or for interpreting in vivo data where renal function may be a variable. This data supports the need for dose adjustment in such contexts, unlike compounds with significant non-renal clearance.
Renal ImpairmentPharmacokineticsDosing Adjustment
[1] Ohkawa, M., Takamae, K., Shimamura, M., Kuroda, K., & Awazu, S. (1980). Pharmacokinetics of ceftezole in patients with normal and impaired renal function. Chemotherapy, 26(3), 150-155. View Source
[2] Nishida, M., Murakawa, T., Kamimura, T., Okada, N., Sakamoto, H., Fukada, S., ... & Miki, K. (1976). In vitro and in vivo evaluation of ceftezole, a new cephalosporin derivative. Antimicrobial Agents and Chemotherapy, 10(1), 1-13. View Source
Ceftezole Research & Procurement Scenarios
PK/PD Modeling with Rapid Drug Clearance
Researchers investigating time-dependent killing or designing dosing regimens where rapid drug clearance is desired should consider ceftezole over cefazolin. Its human serum half-life of 56 minutes is approximately half that of cefazolin [1]. This property makes it a valuable tool for studies where minimizing drug accumulation or simulating short dosing intervals is required.
Hepatobiliary and Biliary Excretion Studies
For experiments focused on biliary excretion pathways, ceftezole offers a unique intermediate profile. With a biliary excretion rate of 4.4% in rats [2], it serves as a comparator that is neither as extensively cleared via bile as cefazolin nor as poorly cleared as cephalothin. This allows for graded experimental designs investigating the impact of molecular structure on hepatobiliary transport.
Beta-Lactamase Stability & Resistance Studies
Ceftezole is a specific substrate for studying penicillinase-type beta-lactamases. Its stability against certain plasmid-mediated enzymes from ampicillin-resistant E. coli and Klebsiella spp. [3] makes it a useful control or comparator in enzymatic assays and resistance studies, particularly when contrasting with ampicillin or cephalosporins that are more readily hydrolyzed.
Alpha-Glucosidase Inhibition for Diabetes Research
This scenario leverages the unique off-target activity of ceftezole. As a potent, non-competitive alpha-glucosidase inhibitor (Ki = 5.78 x 10⁻⁷ M) with demonstrated in vivo efficacy in reducing blood glucose in diabetic mice [4], ceftezole is a relevant chemical probe for studying alpha-glucosidase biology, screening for new inhibitors, or exploring novel anti-diabetic mechanisms, a role not filled by other first-generation cephalosporins.
CNS Infection Models with Meningeal Inflammation
Studies involving experimental meningitis can benefit from ceftezole's enhanced penetration into the CSF during inflammation. The several-fold increase in CSF concentration observed in infected rabbits [5] compared to normal animals suggests its utility in models assessing drug delivery and efficacy across an inflamed blood-brain barrier.
Application
Selection Property
Validation Focus
PK clearance modeling
Reported shorter serum half-life vs. cefazolin
Dosing-model interpretation
Hepatobiliary excretion studies
Intermediate biliary excretion profile
Biliary clearance endpoint review
Beta-lactamase resistance research
Reported stability to penicillinase-type enzymes
Beta-lactamase assay endpoints
Alpha-glucosidase inhibitor screening
Reported alpha-glucosidase inhibitory activity
Enzyme inhibition and glucose-response endpoints
CNS infection model research
Enhanced CSF penetration during meningeal inflammation
CNS tissue distribution endpoints
[1] Nishida, M., Murakawa, T., Kamimura, T., Okada, N., Sakamoto, H., Fukada, S., ... & Miki, K. (1976). In vitro and in vivo evaluation of ceftezole, a new cephalosporin derivative. Antimicrobial Agents and Chemotherapy, 10(1), 1-13. View Source
[2] Nishida, M., Murakawa, T., Kamimura, T., Okada, N., Sakamoto, H., Fukada, S., ... & Miki, K. (1976). In vitro and in vivo evaluation of ceftezole, a new cephalosporin derivative. Antimicrobial Agents and Chemotherapy, 10(1), 1-13. View Source
[3] Yotsuji, A., Mitsuyama, J., Hori, R., Yasuda, T., Saikawa, I., Inoue, M., & Mitsuhashi, S. (1976). Ceftezoleの各種β-lactamaseに対する安定性. Chemotherapy, 24(4), 573-583. View Source
[4] Lee, D. S., Lee, J. M., Kim, S. U., Chang, K. T., & Lee, S. H. (2007). Ceftezole, a cephem antibiotic, is an alpha-glucosidase inhibitor with in vivo anti-diabetic activity. International Journal of Molecular Medicine, 20(3), 379-383. View Source
[5] Harada, Y., Matsubara, S., Kakimoto, M., Noto, T., Nehashi, T., Kimura, T., ... & Koyama, K. (1976). CEFTEZOLE, A NEW CEPHALOSPORIN C DERIVATIVE II. DISTRIBUTION AND EXCRETION IN PARENTERAL ADMINISTRATION. The Journal of Antibiotics, 29(10), 1071-1082. View Source
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